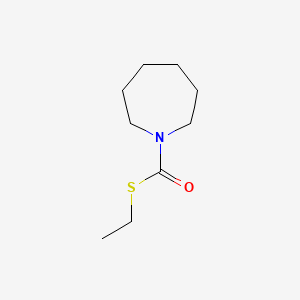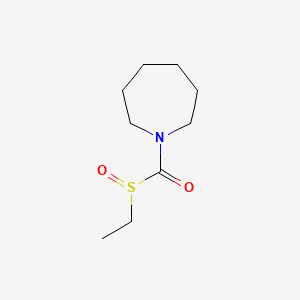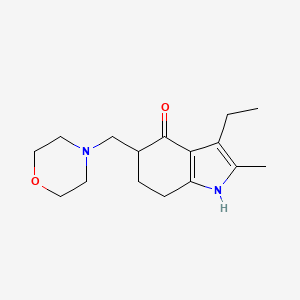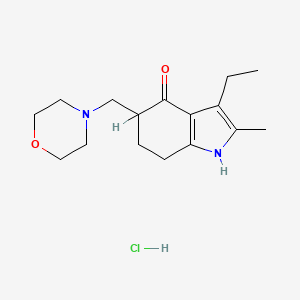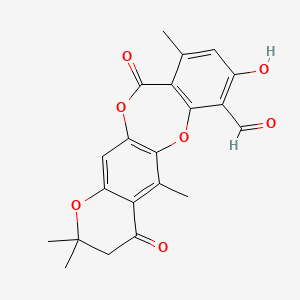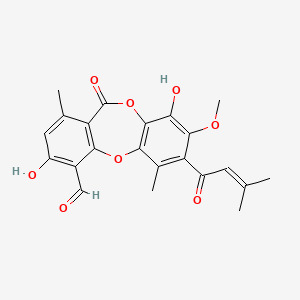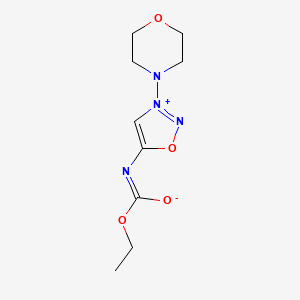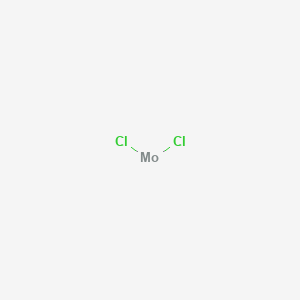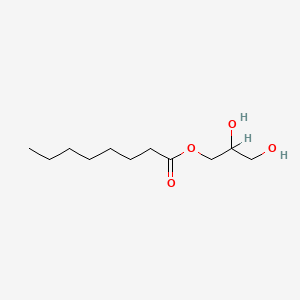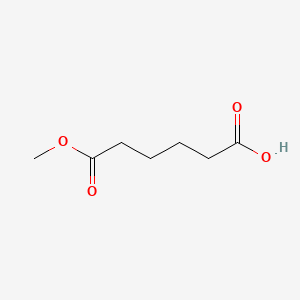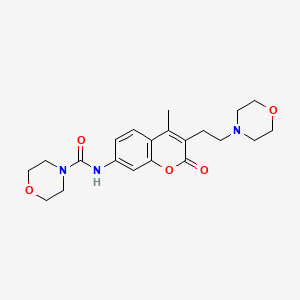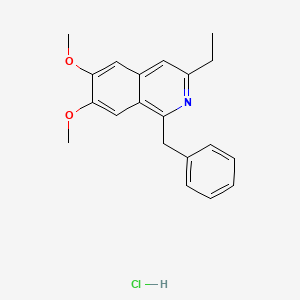
ORG 37684
Descripción general
Descripción
(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, also known as 3-MOP-HCl, is a synthetic compound used in research laboratories to study a variety of biological functions. 3-MOP-HCl is a member of the pyrrolidine class of compounds and is used in biological experiments to study the effects of a variety of drugs on the body. 3-MOP-HCl has been used in a variety of studies to understand the biochemical and physiological effects of various drugs on the body and to develop new drugs.
Aplicaciones Científicas De Investigación
Neurofarmacología: Agonismo del receptor de serotonina
ORG-37684 actúa como un agonista potente y selectivo para la familia de receptores 5-HT2 . Exhibe un orden de potencia de 5-HT2C > 5-HT2B > 5-HT2A, con valores de pEC50 de 8.17, 7.96 y 7.11 respectivamente en células CHO-K1 transfectadas . La afinidad de este compuesto por estos receptores lo convierte en una herramienta valiosa para estudiar el papel de la serotonina en diversos procesos neurológicos, incluida la regulación del estado de ánimo, la ansiedad y el ciclo de sueño-vigilia.
Investigación psiquiátrica: Efectos anoréxicos
En estudios con animales, ORG-37684 ha demostrado efectos anoréxicos, que están relacionados con la supresión del apetito . Esta propiedad se está investigando para posibles aplicaciones en el tratamiento de trastornos como la obesidad, donde el control del apetito es una estrategia terapéutica significativa.
Biología molecular: Estudios de unión a receptores
La alta afinidad y selectividad de ORG-37684 para los receptores 5-HT2 lo convierten en un excelente candidato para estudios de unión a receptores . Los investigadores pueden utilizar este compuesto para mapear la distribución de los receptores de serotonina en el cerebro, ayudando a dilucidar su papel en varios estados fisiológicos y patológicos.
Ciencia del comportamiento: Análisis del comportamiento alimentario
Se ha observado el efecto del compuesto sobre el comportamiento alimentario, con implicaciones para comprender las vías neuroquímicas involucradas en el hambre y la saciedad . Esta aplicación es particularmente relevante en el estudio de los trastornos de la alimentación y las enfermedades metabólicas.
Síntesis química: Compuesto de referencia
ORG-37684 puede servir como un compuesto de referencia en la síntesis de nuevas entidades químicas con perfiles farmacológicos similares o mejorados . Su estructura bien caracterizada y su perfil de actividad proporcionan un punto de referencia para el desarrollo de nuevos agentes serotoninérgicos.
In Vivo
In vivo experiments using (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been used to study the effects of various drugs on the body. Studies using (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been conducted to understand the biochemical and physiological effects of drugs, as well as to develop new drugs. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system.
In Vitro
In vitro experiments using (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been used to study the effects of various drugs on cells. Studies using (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been conducted to understand the biochemical and physiological effects of drugs, as well as to develop new drugs. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been used to study the effects of drugs on cell metabolism, cell proliferation, and cell differentiation.
Mecanismo De Acción
Target of Action
Org 37684, also known as (3S)-3-[(2,3–Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, is a potent and selective agonist for the 5-HT2 receptor family . It has the highest affinity for the 5-HT2C receptor , followed by the 5-HT2B and 5-HT2A subtypes . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin .
Mode of Action
As an agonist, this compound binds to the 5-HT2C receptor, mimicking the action of serotonin . This binding triggers a series of biochemical reactions that result in the activation of the receptor and the subsequent physiological responses .
Result of Action
This compound has been shown to have anorectic effects in animal studies, meaning it can suppress or reduce appetite . This has led to research into its potential use as a weight loss drug in humans .
Actividad Biológica
The biological activity of (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been studied in a variety of experiments. Studies have shown that the compound has a variety of effects on the body, including analgesic, anti-inflammatory, and anti-nociceptive effects. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been shown to have an effect on the cardiovascular system, the nervous system, and the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been studied in a variety of experiments. Studies have shown that the compound has a variety of effects on the body, including analgesic, anti-inflammatory, and anti-nociceptive effects. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been shown to have an effect on the cardiovascular system, the nervous system, and the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride is relatively non-toxic and has a low potential for side effects. However, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride is not very soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
The use of (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride in research has a number of potential future directions. One potential direction is the development of new drugs that target specific receptors in the body. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride could be used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. Furthermore, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride could be used to study the effects of drugs on cell metabolism, cell proliferation, and cell differentiation. Finally, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride could be used to study the effects of drugs on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Propiedades
IUPAC Name |
(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAKWPQCIAVGR-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ORG 37684 interact with its target and what are the downstream effects?
A1: this compound acts as an agonist at serotonin (5-HT) receptors, specifically exhibiting activity at the 5-HT2C subtype [, , , , ]. Binding to these receptors, primarily found in the central nervous system, triggers a cascade of intracellular events. While the precise downstream effects are complex and depend on various factors, studies have linked 5-HT2C receptor activation to modulation of neurotransmitter release (including dopamine and norepinephrine) and influence on behaviors like feeding and locomotion [, , ].
Q2: What is the structure of this compound and how does it relate to its activity?
A2: While the provided research doesn't delve into detailed structure-activity relationships for this compound, it highlights its classification as a 5-HT2C receptor agonist [, , ]. Understanding the structural features contributing to its binding affinity and selectivity for this receptor subtype would require further investigations. Comparing its structure to other known 5-HT2C ligands and exploring modifications could provide valuable insights into its pharmacophore.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,4S,6Z,9Z,11S,11aS)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,11,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1677396.png)
![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)
